Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4
Description
Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) (Rh₂(R-BTPCP)₄) is a chiral dirhodium(II) carboxylate catalyst with the molecular formula C₈₈H₆₄Br₄O₈Rh₂ and a molecular weight of 1774.87 g/mol. It is characterized by its green solid state and D₂-symmetric ligand arrangement around the dirhodium core, as confirmed by X-ray crystallography . The α,β,α,β-distribution of ligands creates a rigid, sterically defined environment that enhances enantioselectivity in asymmetric transformations .
Rh₂(R-BTPCP)₄ is patented (PCT/US2012/040608) and widely employed in enantioselective cyclopropanation, [3+2]- and [4+3]-cycloadditions, and C–H functionalization reactions . For example, it achieves 92% enantiomeric excess (ee) in the cyclopropanation of styrene with methyl styryldiazoacetate . Its structural stability and compatibility with dichloromethane (DCM) as a solvent further enhance its utility .
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxylic acid;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C22H17BrO2.2Rh/c4*23-19-13-11-18(12-14-19)22(20(24)25)15-21(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17;;/h4*1-14H,15H2,(H,24,25);;/t4*22-;;/m0000../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKZBPRUJFOHNK-JOECBHQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.C1C(C1(C2=CC=C(C=C2)Br)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)Br)C(=O)O.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H68Br4O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1778.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345974-62-0 | |
| Record name | Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4 is a chiral dirhodium(II) complex that has garnered attention for its significant biological activity, particularly in catalyzing enantioselective reactions. This article provides a comprehensive overview of its biological activity, including its applications in organic synthesis and potential therapeutic uses.
- Molecular Formula : C88H64Br4O8Rh2
- Molecular Weight : 1774.87 g/mol
- CAS Number : 1345974-62-0
The biological activity of Rh2(R-BTPCP)4 primarily stems from its role as a catalyst in various organic reactions. It is particularly effective in promoting enantioselective cyclopropanation reactions, which are crucial for synthesizing complex organic molecules. The mechanism involves the formation of a carbenoid intermediate that reacts with alkenes to form cyclopropanes, enabling the construction of chiral centers with high selectivity.
Enantioselective Reactions
Rh2(R-BTPCP)4 has been shown to facilitate several key reactions:
- Cyclopropanation : This catalyst enables the enantioselective formation of cyclopropanes from aryls and styryl diazoacetates, achieving high yields and enantiomeric excess (ee) values. For instance, studies report yields exceeding 68% and ee values up to 90% in specific reactions .
- C–H Functionalization : The catalyst is also effective for site-selective C–H functionalization at unactivated tertiary sites. This capability allows for the modification of complex molecules without the need for protecting groups, streamlining synthetic pathways .
Case Studies
- Cyclopropanation of Aryl Diazoacetates :
- C–H Functionalization Studies :
Data Tables
Scientific Research Applications
Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4, a chiral catalyst, is used in several enantioselective reactions, including cyclopropanations and C-H functionalization . Developed by the Davies lab, it allows for low catalyst loadings . It has the molecular formula C88H64Br4O8Rh2 and a molecular weight of 1774.87 .
Applications in Enantioselective Reactions
Rh2(R-BTPCP)4 is effective for enantioselective reactions of aryl- and styryldiazoacetates . It facilitates highly enantioselective cyclopropanations, tandem cyclopropanation/Cope rearrangements, and combined C-H functionalization/Cope rearrangement .
Cyclopropanation Reactions
Rh2(R-BTPCP)4 is used as a chiral catalyst for the enantioselective formation of cyclopropanes from the reaction of aryls with styryl diazoacetates .
Asymmetric Synthesis of Bicyclo[1.1.0]butane Rings
This catalyst is employed in the asymmetric synthesis of bicyclo[1.1.0]butane rings via the rhodium-catalyzed decomposition of 2-diazo-5-arylpent-4-enoates .
Rhodium-Catalyzed [4+3] Cycloaddition
Rh2(R-BTPCP)4 can be used in rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes .
[3+2] Annulation
Rh2(R-TPCP)4 (a similar compound) can catalyze novel [3+2] annulation between terminally substituted vinyldiazoacetates and nitrones .
Comparison with Similar Compounds
Enantioselectivity
Substrate Scope
Catalytic Efficiency
Reproducibility and Stability
- Catalysts like Rh₂(S-tetra-Br-TPPTTL)₄ exhibit unreproducible results in C–H insertion, highlighting Rh₂(R-BTPCP)₄’s reliability . Computational studies confirm its stability: ligand rotation accommodates carbenoid intermediates without compromising enantioselectivity .
Limitations
- Sensitivity to Additives : While Rh₂(S-TPPTTL)₄ requires DCC for efficiency, Rh₂(R-BTPCP)₄ operates optimally without additives but is incompatible with polar solvents like acetone .
- Substrate Specificity : Unlike Rh₂(R-3,5-(p-tBuPh)TPCP)₄, Rh₂(R-BTPCP)₄ is less effective in highly sterically demanding C–H functionalization .
Q & A
Q. What is the synthetic pathway for Rh₂(R-BTPCP)₄, and how is its stereochemical purity ensured?
Rh₂(R-BTPCP)₄ is synthesized via trans-metallation reactions using imidazolium salts as ligand precursors. The stereochemical integrity is maintained by employing enantiomerically pure cyclopropanecarboxylate ligands. Key steps include:
- Preparation of the chiral cyclopropane carboxylate ligand.
- Reaction with rhodium precursors (e.g., [Rh(COD)Cl]₂) under inert conditions.
- Purification via column chromatography or crystallization to isolate the diastereomerically pure complex. Characterization by ¹H/¹³C NMR and X-ray crystallography confirms stereochemical fidelity .
Q. What analytical techniques are critical for characterizing Rh₂(R-BTPCP)₄?
Essential methods include:
- NMR spectroscopy : To verify ligand coordination and chiral center configuration.
- X-ray crystallography : For unambiguous structural determination of the paddle-wheel dirhodium core.
- Mass spectrometry (ESI+) : To confirm molecular weight and ligand stoichiometry.
- Electronic spectroscopy (UV-Vis) : To assess electronic transitions related to the Rh₂⁴+ core .
Q. In which enantioselective reactions does Rh₂(R-BTPCP)₄ demonstrate high catalytic activity?
This catalyst excels in:
- Cyclopropanation : Using aryl- or styryldiazoacetates to form cyclopropanes with >90% enantiomeric excess (ee).
- Tandem reactions : Such as cyclopropanation/Cope rearrangements, enabling access to complex bicyclic structures. Substrate scope and reaction conditions (e.g., solvent, temperature) significantly impact ee; optimization is required for non-standard substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data for Rh₂(R-BTPCP)₄ under reactive conditions?
Discrepancies between techniques like electron microscopy (showing metallic Rh particles) and EXAFS (indicating isolated Rh species post-CO adsorption) arise from dynamic structural changes. To address this:
- Use operando EXAFS to monitor Rh coordination in real time during catalysis.
- Pair with infrared spectroscopy to track CO adsorption modes (e.g., geminal dicarbonyl vs. bridging CO).
- Compare data with computational models (DFT) to infer oxidation state changes (Rh⁰ → Rh⁺) .
Q. What strategies optimize enantioselectivity in challenging substrates for Rh₂(R-BTPCP)₄-catalyzed reactions?
Advanced approaches include:
- Ligand modification : Introduce electron-donating/withdrawing groups on the cyclopropane carboxylate to modulate steric and electronic effects.
- Solvent engineering : Use chiral ionic liquids or fluorinated solvents to enhance substrate-catalyst interactions.
- Additives : Co-catalysts like Lewis acids (e.g., Mg(OTf)₂) can stabilize transition states, improving ee by 10–15% .
Q. How does the dirhodium core’s electronic structure influence catalytic performance in C–H functionalization?
The Rh₂⁴+ core’s σ/π-donor/acceptor properties govern substrate activation. Key factors:
- Axial ligand effects : Electron-rich ligands increase electrophilicity, enhancing carbene transfer to electron-deficient C–H bonds.
- Spin state : Low-spin Rh centers favor concerted asynchronous mechanisms, reducing side reactions. Electrochemical studies (cyclic voltammetry) and EPR spectroscopy can probe redox behavior .
Q. What methodologies validate the formation of reactive rhodium carbene intermediates during catalysis?
- Trapping experiments : Use alkenes or alkynes to intercept carbenes, forming isolable cyclopropane or cyclopropene adducts.
- Kinetic isotope effects (KIE) : Measure KIE values (e.g., ) to confirm rate-determining carbene transfer.
- Computational studies : DFT calculations map potential energy surfaces for carbene formation and insertion .
Data Contradiction Analysis
Q. Conflicting reports on Rh₂(R-BTPCP)₄’s stability under CO: How to reconcile microscopy and spectroscopic data?
- Issue : Electron microscopy shows metallic Rh crystallites, while EXAFS indicates isolated Rh species after CO exposure.
- Resolution : CO adsorption induces oxidative fragmentation of Rh particles into mononuclear Rh⁺(CO)₂ species coordinated to the support.
- Method : Perform temperature-programmed desorption (TPD) to correlate CO desorption profiles with structural changes .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
